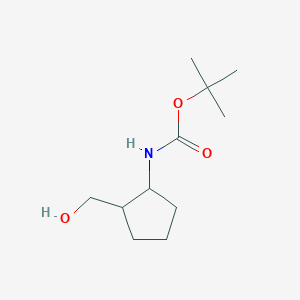
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid, featuring a cyclopentyl ring substituted with a hydroxymethyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl typically involves the reaction of [(1S,2R)-2-(hydroxymethyl)cyclopentyl]amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of [(1S,2R)-2-(carboxymethyl)cyclopentyl]carbamic acid.
Reduction: Formation of [(1S,2R)-2-(aminomethyl)cyclopentyl]carbamic acid.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release the active amine. This dual functionality allows the compound to act as a versatile intermediate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [(1R,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl
- Carbamic acid, [(1S,3R)-3-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl
- Carbamic acid, [(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl
Uniqueness
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the hydroxymethyl group and the tert-butyl ester group also provides distinct chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Clave InChI |
JHCUAQXGKDRBOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


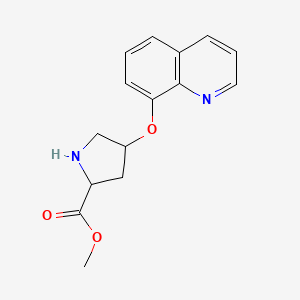

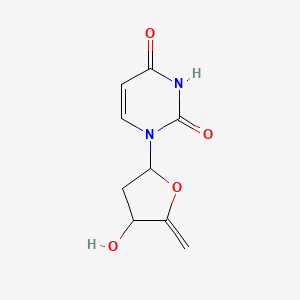

![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)
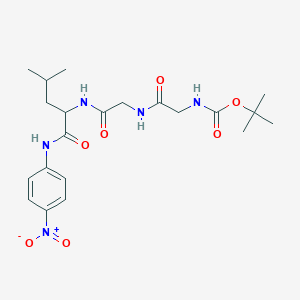

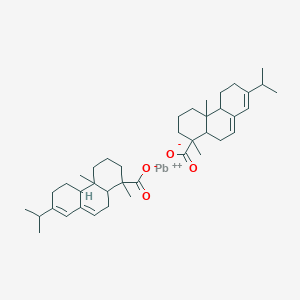
![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)
![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)

![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)

